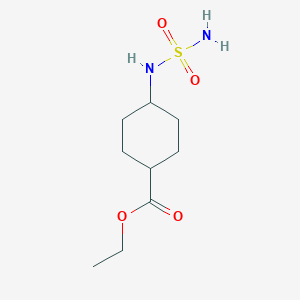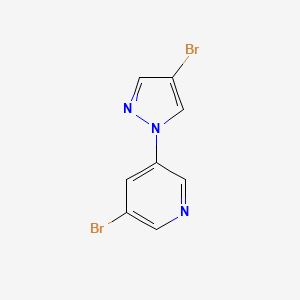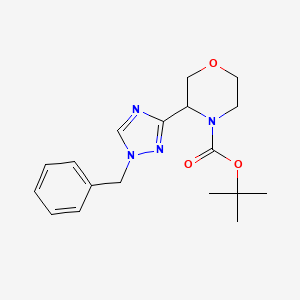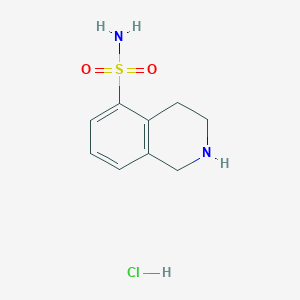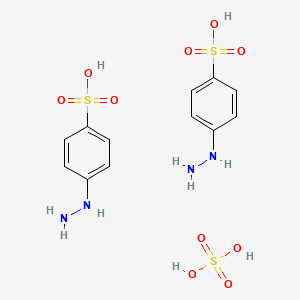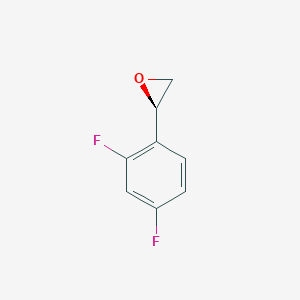![molecular formula C14H12N2O2S B6599524 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- CAS No. 858117-29-0](/img/structure/B6599524.png)
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- typically involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- involves the inhibition of FGFR signaling pathways. FGFRs are tyrosine kinase receptors that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. By inhibiting FGFR, the compound can disrupt these pathways, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- can be compared with other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398. While these compounds share a similar mechanism of action, 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- is unique due to its specific structural features and potentially higher selectivity for certain FGFR isoforms . Other similar compounds include various pyrazolo[3,4-b]pyridines, which also exhibit biological activities but differ in their chemical structure and specific targets .
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)13-4-2-10(3-5-13)12-8-11-6-7-15-14(11)16-9-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFKGNJXBOFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462027 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858117-29-0 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-6-methoxybenzo[d][1,3]dioxole](/img/structure/B6599445.png)


![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
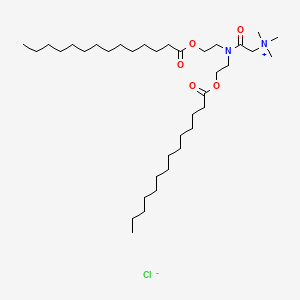
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)

